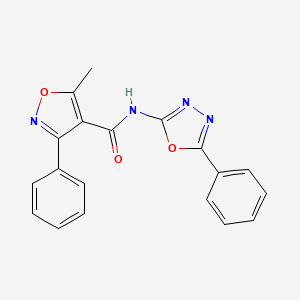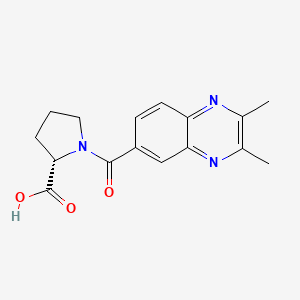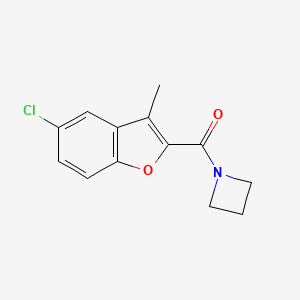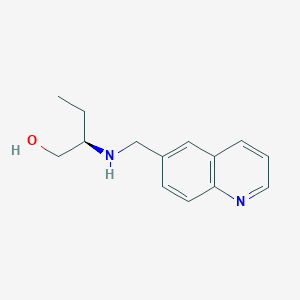
5-methyl-3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-4-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological and chemical properties. The presence of multiple phenyl groups and a 1,3,4-oxadiazole moiety makes it a unique and interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the formation of the oxazole ring. One common approach is the cyclization of appropriate precursors, such as phenyl acetic acid derivatives, under specific reaction conditions. The use of reagents like thiosemicarbazide and POCl3 can facilitate the formation of the oxadiazole core.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize specific functional groups.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation of the phenyl groups can lead to the formation of quinones, while reduction can produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has shown potential in various biological assays, including antimicrobial, antiviral, and anticancer activities. Its interaction with biological targets can be studied to develop new therapeutic agents.
Medicine: In medicine, this compound can be explored for its pharmacological properties. Its ability to modulate biological pathways makes it a candidate for drug development. Research into its mechanism of action can lead to the discovery of new treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties can be harnessed for applications in material science and chemical manufacturing.
Mecanismo De Acción
The mechanism by which 5-methyl-3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The phenyl groups and oxadiazole moiety can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the biological context and the specific reactions involved.
Comparación Con Compuestos Similares
5-Methyl-1,3,4-oxadiazole-2-yl derivatives: These compounds share the oxadiazole core but differ in their substituents.
Phenyl-1,2-oxazole derivatives: These compounds have similar oxazole structures but may have different substituents on the phenyl ring.
Uniqueness: The uniqueness of 5-methyl-3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-4-carboxamide lies in its combination of multiple phenyl groups and the oxadiazole moiety. This combination provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Propiedades
IUPAC Name |
5-methyl-3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c1-12-15(16(23-26-12)13-8-4-2-5-9-13)17(24)20-19-22-21-18(25-19)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKLDWWUQOEUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[[4-Benzyl-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7644957.png)
![(2S)-1-[4-(4-methylphenyl)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7644962.png)

![1-Morpholin-4-yl-2-[5-[2-(2-phenylethylamino)-1,3-thiazol-4-yl]thiophen-2-yl]ethanone](/img/structure/B7644971.png)
![N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7644976.png)
![(2R)-3-methyl-2-[3-(2-nitrophenoxy)propanoylamino]butanoic acid](/img/structure/B7644985.png)
![1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylic acid](/img/structure/B7645000.png)
![3-(2-methoxyphenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylpropanamide](/img/structure/B7645002.png)
![1-[(3-Methoxyphenyl)methyl]-1-methyl-3-[[2-(methylsulfamoylmethyl)phenyl]methyl]urea](/img/structure/B7645015.png)
![4-(methoxymethyl)-N-[3-[methyl(phenyl)sulfamoyl]phenyl]benzamide](/img/structure/B7645023.png)

![(4Z)-2-(4-methoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7645048.png)

![(2R)-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7645061.png)
